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Compound of Interest

Compound Name: 4-Bromo-5-nitroisoquinoline

Cat. No.: B183170 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-
nitroisoquinoline

This guide provides a comprehensive technical overview of the physicochemical properties of

4-Bromo-5-nitroisoquinoline, a heterocyclic building block with significant potential in

medicinal chemistry and materials science. Designed for researchers, scientists, and drug

development professionals, this document moves beyond a simple data sheet, offering insights

into the causality behind experimental choices and providing robust, self-validating protocols

for its characterization.

The dual functionality of 4-Bromo-5-nitroisoquinoline—a bromine atom amenable to cross-

coupling reactions and a nitro group that can be reduced to a versatile amine—makes it a

valuable intermediate for constructing complex molecular architectures.[1] A thorough

understanding of its physicochemical properties is paramount for its effective use in synthesis,

purification, formulation, and biological screening.

Molecular Profile and Structural Attributes
The foundational step in characterizing any chemical entity is to define its core structural and

molecular properties. These values are the basis for all subsequent experimental and

computational analyses.

Chemical Structure: 4-Bromo-5-nitroisoquinoline belongs to the isoquinoline family, a bicyclic

aromatic system where a benzene ring is fused to a pyridine ring. The molecule is substituted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b183170?utm_src=pdf-interest
https://www.benchchem.com/product/b183170?utm_src=pdf-body
https://www.benchchem.com/product/b183170?utm_src=pdf-body
https://www.benchchem.com/product/b183170?utm_src=pdf-body
https://www.benchchem.com/product/b183170?utm_src=pdf-body
https://www.benchchem.com/fr/product/b11859200
https://www.benchchem.com/product/b183170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with a bromine atom at position 4 and a nitro group at position 5.

Key Identifiers:

Molecular Formula: C₉H₅BrN₂O₂

CAS Number: 58142-46-4[2][3]

PubChem CID: 271280[4]

Table 1: Core Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, we can

compile its fundamental computed properties and compare them with related, well-

characterized isomers. This comparative approach is crucial in early-stage research when

working with novel or less-common reagents.
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Property
Value (4-Bromo-5-
nitroisoquinoline)

Causality & Scientific
Insight

Molecular Weight 253.05 g/mol

A fundamental property

calculated from the atomic

weights of its constituent

atoms (C, H, Br, N, O). It is

essential for all stoichiometric

calculations in synthesis and

for mass spectrometry

analysis.[1]

Monoisotopic Mass 251.953 Da[5]

The exact mass of the

molecule with its most

abundant isotopes (e.g., ¹²C,

¹H, ⁷⁹Br). This value is critical

for high-resolution mass

spectrometry (HRMS), which is

used to confirm elemental

composition with high

precision.

XLogP3 (Predicted) 2.6[5]

This predicted partition

coefficient indicates moderate

lipophilicity. The aromatic rings

contribute to lipophilicity, while

the polar nitro group and

nitrogen heteroatom decrease

it. This balance is a key

consideration in drug design,

influencing solubility and

membrane permeability.[6][7]

[8]

Melting Point (°C) Not experimentally reported;

expected to be a high-melting

solid.

Aromatic compounds with

polar groups like the nitro-

substituent tend to form stable

crystal lattices, resulting in high

melting points. For
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comparison, the related isomer

5-Bromo-8-nitroisoquinoline

has a reported melting point of

137-139°C.[9] The melting

point is a critical indicator of

purity.[10]

Boiling Point (°C)
Not applicable; likely to

decompose before boiling.

Complex aromatic compounds,

especially those with nitro

groups, are often thermally

unstable and will decompose

at the high temperatures

required for boiling at

atmospheric pressure.

Solubility

Expected: Soluble in polar

organic solvents (DMSO, DMF,

Acetone).

The polar nitro group and the

isoquinoline nitrogen suggest

solubility in polar aprotic

solvents. Solubility in aqueous

media is expected to be low

due to the large aromatic

system, a critical factor for

designing biological assays

and formulation strategies.

Workflow for Physicochemical Characterization
A systematic approach is essential for the comprehensive characterization of a novel or

sparsely documented compound. The following workflow outlines the logical progression from

initial receipt of the material to a full data package suitable for a drug discovery program.

Caption: Figure 1. A phased approach ensures that fundamental identity and purity are

confirmed before investing resources in more advanced characterization studies.

Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides unambiguous structural confirmation and insights into the

electronic environment of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for

elucidating the precise structure of organic compounds in solution.[1]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five

aromatic protons. The electron-withdrawing effects of the nitro group and the bromine

atom will cause downfield shifts for adjacent protons. For comparison, in 5-

nitroisoquinoline, aromatic protons appear in the range of 7.7 to 9.4 ppm.[11]

¹³C NMR: The carbon spectrum will complement the proton data, with quaternary carbons

(like C4-Br and C5-NO₂) being identifiable by their lack of attached protons in a DEPT

experiment. Chemical shifts for carbons attached to bromine or a nitro group are

significantly affected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For 4-
Bromo-5-nitroisoquinoline, the key diagnostic peaks would be:

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the

asymmetric and symmetric stretching vibrations of the C-NO₂ bond, respectively. This is a

definitive indicator of the nitro group.

~1000-1100 cm⁻¹: A moderate absorption for the C-Br stretch.

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the

isoquinoline ring system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental formula. A key feature in the mass spectrum of a bromo-compound is the isotopic

pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks

of nearly equal intensity, separated by 2 mass units (e.g., at m/z 252 and 254).

Experimental Protocols for Core Characterization
The trustworthiness of physicochemical data hinges on the robustness of the experimental

methods used. The following protocols are presented as self-validating systems for core

property determination.
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Protocol 1: Melting Point Determination (Capillary
Method)
Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities

disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A

sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum

for several hours.[12] Grind a small amount of the solid into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount of sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid

into the closed end. The final packed height should be 2-3 mm.[12]

Initial Rapid Scan: Place the capillary in a melting point apparatus. Heat rapidly (10-

20°C/min) to determine an approximate melting range.[10] This prevents time wastage on

subsequent, more precise measurements.

Precise Measurement: Allow the apparatus to cool to at least 15-20°C below the

approximate melting point.[10][12] Prepare a new capillary tube. Heat slowly at a ramp rate

of 1-2°C per minute.[10]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol 2: ¹H NMR Sample Preparation and Acquisition
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra free

from artifacts. The choice of solvent and sample concentration can significantly impact spectral

resolution and sensitivity.[13]

Methodology:

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,

CDCl₃, DMSO-d₆). DMSO-d₆ is often a good starting point for polar, aromatic compounds.
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Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the

compound for a ¹H NMR spectrum.[13]

Dissolution: Place the weighed sample in a small, clean vial. Add ~0.6-0.7 mL of the

deuterated solvent. Vortex or gently warm the vial to ensure complete dissolution. If solid

particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into the NMR tube.[13]

Internal Standard: For precise chemical shift referencing, an internal standard like

tetramethylsilane (TMS) is often used. However, modern spectrometers can lock onto the

deuterium signal of the solvent and reference the residual solvent peak, a process known as

indirect referencing.[13]

Acquisition: Place the tube in the spectrometer. The instrument will be tuned, locked, and

shimmed to optimize the magnetic field homogeneity. A standard 1D proton experiment can

then be acquired, typically requiring 16 to 64 scans for a sample of this concentration.[14]

Protocol 3: Lipophilicity Determination (Shake-Flask
Method for LogP)
Rationale: Lipophilicity, often expressed as LogP, is the measure of a compound's differential

solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical parameter

in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

The shake-flask method is the "gold standard" for LogP determination.[7][15]

Methodology:

Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered

saline (PBS) for 24 hours to ensure mutual saturation.[7] Allow the phases to separate

completely.

Stock Solution: Prepare a stock solution of 4-Bromo-5-nitroisoquinoline in the n-octanol

phase (e.g., at 1 mg/mL).

Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a

known volume of the PBS phase (e.g., 2 mL of each).
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Equilibration: Cap the vial and shake or agitate it gently for a set period (e.g., 1-3 hours) to

allow the compound to partition between the two phases until equilibrium is reached.[6]

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and

organic layers.

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the

concentration of the compound in each aliquot using a suitable analytical method, such as

HPLC-UV. A calibration curve must be prepared for accurate quantification.

Calculation: The partition coefficient (P) is calculated as:

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

LogP = log₁₀(P)
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Figure 2. Shake-Flask Method for LogP Determination
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Caption: Figure 2. A step-by-step workflow for the gold-standard shake-flask LogP

determination method.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-5-nitroisoquinoline is not readily

available, data from analogous compounds like 4-Bromoisoquinoline and other nitroaromatics

can be used to infer potential hazards.

Potential Hazards:

Skin/Eye Irritation: Aromatic halides are often irritating to the skin and eyes.[16][17]

Harmful if Swallowed/Inhaled: Compounds of this class can be harmful if ingested or if the

dust is inhaled.[17][18]

Reactivity: Nitroaromatic compounds can be energetic and may pose a risk if heated

under confinement or mixed with strong reducing agents.

Recommended Precautions:

Handle in a well-ventilated fume hood.

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.[17]

Avoid creating dust when handling the solid material.

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong

oxidizing and reducing agents.

Conclusion
4-Bromo-5-nitroisoquinoline is a promising synthetic intermediate whose utility is unlocked

through a detailed understanding of its physicochemical properties. This guide provides the

scientific rationale and robust experimental frameworks necessary for its thorough

characterization. By employing a systematic workflow encompassing structural verification,

purity assessment, and the determination of core properties like melting point and lipophilicity,
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researchers can ensure data integrity and make informed decisions in their synthetic and drug

discovery endeavors. The provided protocols serve as a reliable foundation for generating the

high-quality data required for advancing chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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